molecular formula C28H31F6NO3 B1139178 Autotaxin modulator 1 CAS No. 1548743-69-6

Autotaxin modulator 1

Katalognummer B1139178
CAS-Nummer: 1548743-69-6
Molekulargewicht: 543.54
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Autotaxin modulator 1 is an autotaxin (ATX) enzyme inhibitor . It is extracted from patent WO 2014018881 A1, Compound Example 12b . It is expected to be useful for researching demyelination due to injury or disease, as well as for researching proliferative disorders such as cancer .


Chemical Reactions Analysis

Autotaxin modulator 1 is an inhibitor of the ATX enzyme . ATX is responsible for the hydrolysis of extracellular lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA) . By inhibiting ATX, Autotaxin modulator 1 can potentially disrupt this process .


Physical And Chemical Properties Analysis

The physical and chemical properties of Autotaxin modulator 1 include a molecular weight of 543.54 and a molecular formula of C28H31F6NO3 . It appears as a solid, white to off-white substance . It is soluble in DMSO at a concentration of 100 mg/mL .

Wissenschaftliche Forschungsanwendungen

Role in Cancer and Inflammatory Conditions

Autotaxin (ATX) is significantly involved in various chronic inflammatory conditions and cancer. It produces extracellular lysophosphatidate (LPA), which signals through G-protein coupled receptors, promoting cell survival, proliferation, and migration. This signaling axis is critical in processes like wound healing, tissue remodeling, fibrosis, colitis, asthma, and particularly in cancer, where it enhances resistance to chemotherapy and radiotherapy and promotes angiogenesis and metastasis. Recent advancements in autotaxin-targeting strategies, including rational inhibitor design, show promise in both primary and adjuvant cancer therapy (Benesch et al., 2014).

Implications in Specific Cancers

  • Thyroid Cancer: Autotaxin expression is significantly higher in metastatic thyroid cancer compared to benign neoplasms or normal thyroid tissue. It contributes to a regulatory cycle where LPA increases secretion of inflammatory mediators, promoting tumor progression and possibly treatment resistance. Autotaxin inhibitors like ONO-8430506 have shown potential in reducing tumor volume by affecting the autotaxin/inflammatory cycle (Benesch et al., 2015).
  • Breast Cancer: Inhibition of autotaxin in breast cancer models demonstrated a significant reduction in tumor growth and lung metastasis. This emphasizes the role of autotaxin in tumor-environment interactions and its potential as a therapeutic target in breast cancer (Benesch et al., 2014).

Autotaxin Inhibition in Other Conditions

  • Autotaxin inhibitors have shown efficacy in models of idiopathic pulmonary fibrosis, reducing LPA levels and ECM deposition in the lungs (Desroy et al., 2017).
  • ATX plays a crucial role in the development and function of the nervous system, with potential implications in various neurological conditions (Herr et al., 2018).

Novel Insights and Therapeutic Targets

  • ATX and LPA Signaling: ATX and its product LPA are vital in various physiological and pathological processes. Understanding their roles offers potential therapeutic targets in chronic inflammation and cancer (Barbayianni et al., 2015).
  • Pancreatic Cancer: The autotaxin/LPA axis is integral to tumorigenesis and progression in pancreatic cancer, making it a promising target for therapy (Quan et al., 2017).
  • Inflammatory Diseases: Autotaxin inhibitors have demonstrated potential in animal models of inflammatory bowel disease and multiple sclerosis, indicating their broad therapeutic applications (Thirunavukkarasu et al., 2016).

Wirkmechanismus

Autotaxin modulator 1 inhibits the ATX enzyme . ATX is a secreted glycoprotein that is widely present in biological fluids and is responsible for the hydrolysis of extracellular LPC into LPA . By inhibiting ATX, Autotaxin modulator 1 can potentially disrupt this process and be useful for researching demyelination due to injury or disease, as well as for researching proliferative disorders such as cancer .

Zukünftige Richtungen

Research suggests that Autotaxin modulator 1 could be used in combination with other inhibitors for the treatment of pancreatic cancer . The US FDA has granted Orphan Drug Designation to Autotaxin modulator 1 for the treatment of pancreatic cancer . This suggests that Autotaxin modulator 1 has potential for further development and clinical trials .

Eigenschaften

IUPAC Name

8-[(1R)-1-[8-(trifluoromethyl)-7-[4-(trifluoromethyl)cyclohexyl]oxynaphthalen-2-yl]ethyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31F6NO3/c1-15(35-20-7-8-21(35)13-18(12-20)26(36)37)17-3-2-16-4-11-24(25(23(16)14-17)28(32,33)34)38-22-9-5-19(6-10-22)27(29,30)31/h2-4,11,14-15,18-22H,5-10,12-13H2,1H3,(H,36,37)/t15-,18?,19?,20?,21?,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZASAAIJIFDWSB-WMHNCSEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=CC(=C2C(F)(F)F)OC3CCC(CC3)C(F)(F)F)N4C5CCC4CC(C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC2=C(C=C1)C=CC(=C2C(F)(F)F)OC3CCC(CC3)C(F)(F)F)N4C5CCC4CC(C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31F6NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Autotaxin modulator 1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Autotaxin modulator 1
Reactant of Route 2
Autotaxin modulator 1
Reactant of Route 3
Autotaxin modulator 1
Reactant of Route 4
Autotaxin modulator 1
Reactant of Route 5
Autotaxin modulator 1
Reactant of Route 6
Autotaxin modulator 1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.